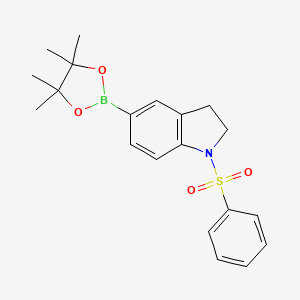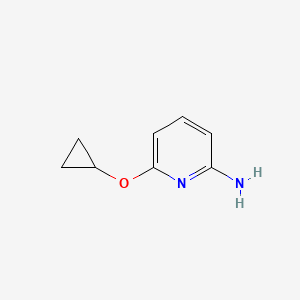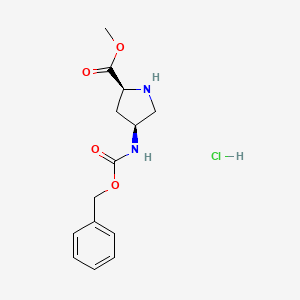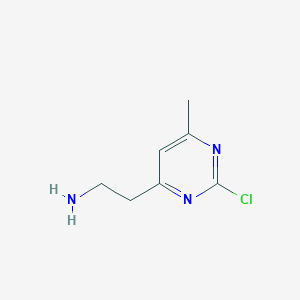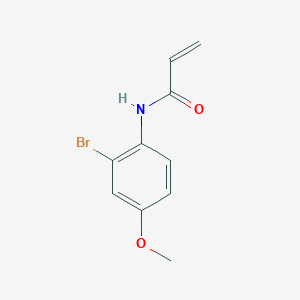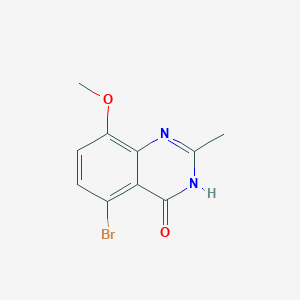
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of bromine, methoxy, and methyl groups in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromo-4-methoxybenzoic acid and acetic anhydride.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone ring system. This is usually achieved by heating the mixture under reflux conditions in the presence of a suitable catalyst, such as polyphosphoric acid.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 5-azido-8-methoxy-2-methylquinazolin-4(3H)-one and 5-thiocyanato-8-methoxy-2-methylquinazolin-4(3H)-one.
Oxidation Reactions: Products include 5-bromo-8-methoxy-2-methylquinazolin-4-carboxylic acid.
Reduction Reactions: Products include 5-bromo-8-methoxy-2-methyl-3,4-dihydroquinazolin-4(3H)-one.
Applications De Recherche Scientifique
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
8-Methoxy-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may influence its reactivity and interactions.
5-Bromo-8-methoxyquinazolin-4(3H)-one: Lacks the methyl group, which may alter its chemical properties.
Uniqueness
5-Bromo-8-methoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromine, methoxy, and methyl groups), which contribute to its distinct chemical and biological properties. This combination of substituents can enhance its reactivity, selectivity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
5-bromo-8-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-9-7(15-2)4-3-6(11)8(9)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) |
Clé InChI |
XFYMAPJWJZAJBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2C(=O)N1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


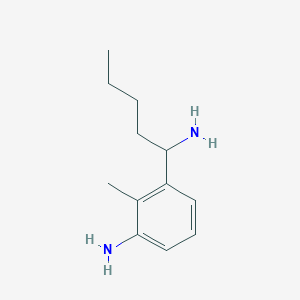
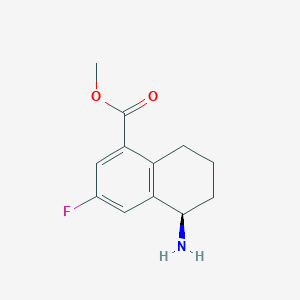
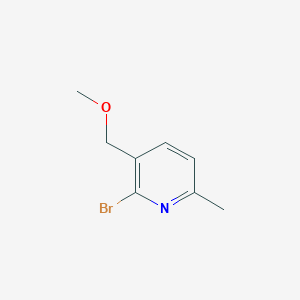

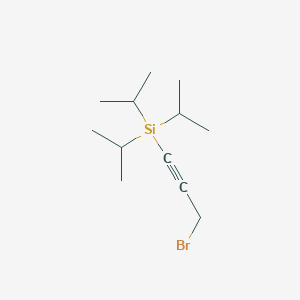
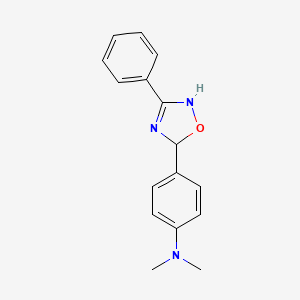
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
